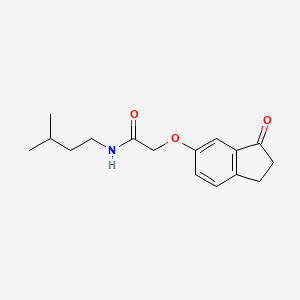

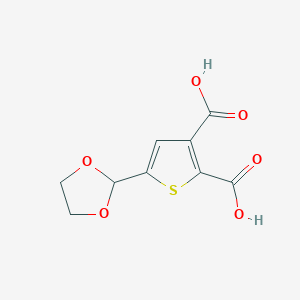

![molecular formula C14H19N5O3S B2454932 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797307-72-2](/img/structure/B2454932.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.

BenchChem offers high-quality N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Kinase Inhibitors

The imidazo[1,2-a]pyrazine-8-carboxylate derivatives derived from this compound have been investigated as inhibitors of phosphoinositide-3 kinase (PI3K), p38 kinase, and matrix metalloproteases . These enzymes play crucial roles in cell signaling, inflammation, and cancer progression. By targeting these kinases, this compound may contribute to the development of novel therapeutic agents.

Modulators of Sirtuins

Sirtuins are a class of NAD±dependent deacetylases involved in cellular processes such as aging, metabolism, and stress response. Some derivatives of this compound exhibit modulatory effects on sirtuins, potentially impacting longevity and metabolic health .

Antagonists of Chemokine Receptors

Isomeric imidazo[1,5-a]pyrazine-8-carboxylates have been proposed as precursors for the preparation of chemokine receptor antagonists . Chemokine receptors play essential roles in immune responses, inflammation, and cancer metastasis. Targeting these receptors could lead to therapeutic interventions.

Adenosine Receptor Antagonists

A synthetic approach based on [1,2,3]triazolo[1,5-a]pyrazine-8-carboxylates has been developed to create antagonists of the adenosine receptor A2A . Adenosine receptors are involved in regulating neurotransmission, inflammation, and cardiovascular function. Modulating these receptors may have implications for neurological disorders and cardiovascular diseases.

Integrated Stress Pathway Modulation

Pyrazolo[1,5-a]pyrazine-4-carboxamides derived from this compound are claimed to modulate the integrated stress pathway. This pathway plays a critical role in various diseases, including inflammatory, musculoskeletal, metabolic, and oncological conditions . By influencing this pathway, the compound may offer therapeutic benefits.

Scaffold for Biologically Active Compounds

Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, including this compound, serve as promising scaffolds for designing biologically active substances . Researchers can modify these scaffolds by attaching specific functional groups to create new drug candidates.

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and survival. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound acts as an ATP-competitive inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the disruption of the cell cycle and inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .

Pharmacokinetics

The compound has been found to have good oral bioavailability

Result of Action

The inhibition of CDK2 by the compound leads to a halt in cell proliferation , which can be particularly beneficial in the context of cancer treatment. By preventing the proliferation of cancer cells, the compound could potentially slow down or stop the growth of tumors .

特性

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUFDUASYKGFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)

![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)

![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)

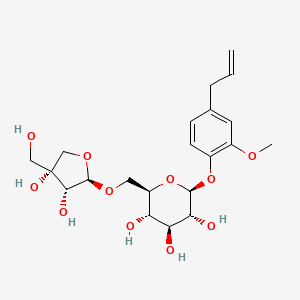

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454859.png)

![[1-(Oxolan-2-yl)cyclobutyl]methanol](/img/structure/B2454863.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)

![(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide](/img/structure/B2454872.png)